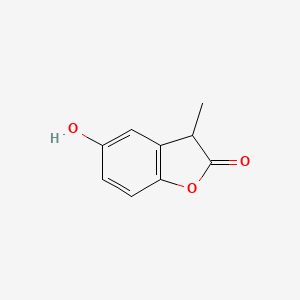

2(3H)-Benzofuranone, 5-hydroxy-3-methyl-

Description

Historical Context of Benzofuranone Derivatives in Natural Product Chemistry

Benzofuran (B130515) and its derivatives are a significant class of heterocyclic compounds frequently found in natural products as well as synthetic materials. nih.gov These compounds are widely distributed in higher plants, including those from the Asteraceae, Rutaceae, and Liliaceae families. nih.gov The core structure, a benzene (B151609) ring fused to a furan (B31954) ring, is a foundational unit for a variety of biologically active molecules. medcraveonline.com

Historically, natural products containing the benzofuran moiety have been exploited for their medicinal properties. researchgate.net Well-known examples of naturally occurring benzofuran derivatives with significant pharmaceutical applications include angelicin, usnic acid, and xanthotoxin. nih.govmedcraveonline.com These compounds have been utilized in therapies for skin diseases and cancer, illustrating the clinical value of the benzofuran scaffold. nih.gov The diverse pharmacological activities associated with these natural products have spurred considerable interest from chemical and pharmaceutical researchers, establishing benzofuran derivatives as important lead compounds for drug discovery. rsc.org The continuous investigation into natural sources has led to the isolation of a wide array of benzofuran derivatives, many of which exhibit potent biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. researchgate.net

Significance of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- as a Research Target

The specific compound 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-, while not as extensively studied as some other benzofuranone derivatives, holds significance due to its structural features which are common to many biologically active molecules. The benzofuranone core is known to be associated with a wide spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. rsc.orgnih.gov The presence of a hydroxyl (-OH) group at the 5-position and a methyl (-CH3) group at the 3-position can influence the molecule's polarity, reactivity, and interaction with biological targets.

The investigation of such derivatives is crucial for understanding structure-activity relationships within the benzofuranone class. By synthesizing and evaluating a variety of substituted benzofuranones, researchers can identify key structural motifs responsible for specific biological effects. This knowledge is instrumental in the design and development of new therapeutic agents with improved efficacy and selectivity. nih.gov

Table 1: Chemical Properties of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-

| Property | Value |

|---|---|

| IUPAC Name | 5-hydroxy-3-methyl-3H-1-benzofuran-2-one nih.gov |

| Molecular Formula | C9H8O3 nih.gov |

| Molecular Weight | 164.16 g/mol nih.gov |

| CAS Number | 224635-64-7 nih.gov |

| SMILES | CC1C2=C(C=CC(=C2)O)OC1=O nih.gov |

Overview of Current Research Trajectories and Academic Interest

Current research involving benzofuranone derivatives is highly active and follows several key trajectories. A major focus is the synthesis of novel derivatives and their evaluation for a range of biological activities. rsc.org Scientists are particularly interested in their potential as antimicrobial and anticancer agents, driven by the increasing need for new drugs to combat resistant pathogens and various forms of cancer. nih.govphytojournal.com

Research efforts often involve the chemical modification of the benzofuranone scaffold to enhance biological activity and selectivity. nih.gov The synthesis of benzofuranone libraries allows for high-throughput screening to identify lead compounds for further development. Methodologies for the efficient and regioselective synthesis of substituted benzofuranones are also an area of active investigation. oregonstate.edu While specific research on 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- is not extensively documented in the provided results, its structure fits the profile of compounds that are of interest in these broader research programs. Academic interest in this and similar molecules is rooted in their potential to contribute to the development of new pharmacological tools and therapeutic agents. phytojournal.com The ongoing exploration of the chemical space around the benzofuranone nucleus suggests that compounds like 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- may become targets of more focused studies in the future.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-methyl-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-7-4-6(10)2-3-8(7)12-9(5)11/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGNHUSCIQDMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)O)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457874 | |

| Record name | 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224635-64-7 | |

| Record name | 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Characterization Methodologies for 2 3h Benzofuranone, 5 Hydroxy 3 Methyl from Natural Sources

Extraction and Separation Protocols from Biological Matrices

The initial step in isolating a target compound from a natural source involves its extraction from the complex biological matrix, followed by purification using various chromatographic methods.

Benzofuranone derivatives are a class of compounds found in various plant species. However, the specific isolation of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- from Polygala paniculata or Sophora alopecuroides is not extensively documented in readily available scientific literature. Research on Polygala paniculata has reported the isolation of other classes of compounds, such as xanthones. mendeley.com Similarly, studies on the chemical constituents of Sophora alopecuroides have predominantly focused on the extraction and characterization of alkaloids, including matrine (B1676216) and oxymatrine. nih.gov

The general procedure for isolating phenolic compounds like the target benzofuranone from a plant source would typically begin with the collection and drying of the plant material (e.g., roots, stems, or leaves) to halt enzymatic processes and facilitate extraction. The dried material is then ground into a fine powder to increase the surface area for solvent penetration.

A common extraction method involves maceration or Soxhlet extraction of the powdered plant material with a polar solvent, such as methanol (B129727) or ethanol, which is effective at dissolving a wide range of polar and moderately polar compounds. The resulting crude extract is then concentrated under reduced pressure. This is often followed by a liquid-liquid partitioning procedure, for instance, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity. The benzofuranone, being moderately polar, would be expected to partition into the ethyl acetate phase.

Following preliminary extraction and partitioning, chromatographic techniques are essential for the purification of the target compound. researchgate.net

Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract. The concentrated ethyl acetate fraction is typically adsorbed onto a solid stationary phase, most commonly silica (B1680970) gel, and placed atop a glass column filled with the same stationary phase. The column is then eluted with a solvent system of gradually increasing polarity, such as a hexane-ethyl acetate gradient. Fractions are collected and monitored by Thin-Layer Chromatography.

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation achieved in column chromatography and to identify fractions containing the desired compound. By comparing the retention factor (Rf) value of spots with a standard (if available) under a UV lamp, the relevant fractions can be pooled.

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity sample, preparative or semi-preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile. nih.gov This technique provides high resolution and is crucial for separating structurally similar compounds.

Advanced Spectroscopic Methods for Structural Confirmation and Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. core.ac.uk For 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be used to assign all proton and carbon signals and confirm the molecular structure.

¹H NMR: This experiment provides information on the number of different types of protons and their neighboring environments. The predicted spectrum for the target compound would show signals for three aromatic protons, a methine proton at C3, and a methyl group.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps distinguish between CH, CH₂, and CH₃ groups. For this compound, nine distinct carbon signals are expected, including a carbonyl carbon, aromatic carbons, a methine, and a methyl carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY would show correlations between adjacent protons, such as the methine proton at C3 and the protons of the methyl group.

HMQC (or HSQC) correlates each proton with the carbon to which it is directly attached.

Predicted NMR Data for 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 2 | - | ~178.0 (C=O) | H3, H4 |

| 3 | ~3.60 (q, J = 7.0 Hz) | ~40.0 (CH) | C2, C3a, C4, C9 |

| 3a | - | ~128.0 (C) | H3, H4 |

| 4 | ~6.90 (d, J = 8.5 Hz) | ~112.0 (CH) | C3, C5, C6, C7a |

| 5 | - | ~155.0 (C-OH) | H4, H6 |

| 6 | ~6.80 (dd, J = 8.5, 2.5 Hz) | ~115.0 (CH) | C4, C5, C7a |

| 7 | ~6.75 (d, J = 2.5 Hz) | ~110.0 (CH) | C5, C6, C7a |

| 7a | - | ~150.0 (C) | H6, H7 |

| 9 (CH₃) | ~1.55 (d, J = 7.0 Hz) | ~15.0 (CH₃) | C3, C2 |

This is an interactive data table. You can sort and search the data.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS can measure the mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula, which is C₉H₈O₃ for the target compound (exact mass: 164.0473).

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is selected and fragmented through collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides valuable structural information. For 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-, characteristic fragments would likely result from the loss of small, stable molecules or radicals. miamioh.edu

Predicted Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Proposed Identity | Possible Loss from Parent Ion (m/z 164) |

|---|---|---|

| 149 | [M - CH₃]⁺ | Loss of methyl radical |

| 136 | [M - CO]⁺ | Loss of carbon monoxide from the lactone |

| 121 | [M - CO - CH₃]⁺ | Sequential loss of CO and methyl radical |

This is an interactive data table. You can sort and search the data.

These spectroscopic techniques provide information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems and chromophores. The phenolic ring and the lactone carbonyl constitute the primary chromophore in this molecule.

Characteristic IR and UV-Vis Spectroscopic Data

| Spectroscopy Type | Feature | Characteristic Value/Range |

|---|---|---|

| IR | O-H stretch (phenolic) | 3400-3200 cm⁻¹ (broad) |

| IR | C-H stretch (aromatic) | 3100-3000 cm⁻¹ |

| IR | C-H stretch (aliphatic) | 3000-2850 cm⁻¹ |

| IR | C=O stretch (γ-lactone) | ~1760 cm⁻¹ (strong) |

| IR | C=C stretch (aromatic) | 1600-1450 cm⁻¹ |

| IR | C-O stretch | 1300-1000 cm⁻¹ |

This is an interactive data table. You can sort and search the data.

Purity Assessment and Quantification Techniques (e.g., Gas Chromatography, Titration Methods)

Following the initial isolation and purification of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- from a natural source extract, rigorous analytical methods are required to assess its purity and determine its concentration. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the predominant techniques for the purity assessment and quantification of benzofuranone derivatives. While classical titration methods exist for quantifying certain functional groups, they are generally not employed for this specific purpose due to a lack of specificity in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile or thermally sensitive compounds like 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For purity analysis, the sample is analyzed under specific conditions, and the resulting chromatogram shows peaks corresponding to different compounds. The purity of the target compound is typically calculated based on the relative area of its peak compared to the total area of all peaks in the chromatogram.

An HPLC-MS method can be particularly powerful, providing mass data that aids in the identification of impurities. nih.gov For benzofuran (B130515) analysis, a reverse-phase column is commonly used.

Interactive Table 1: Illustrative HPLC Parameters for Purity Analysis of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-

| Parameter | Value/Description |

| Instrument | High-Performance Liquid Chromatography system with UV or MS detector |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

| Purity Calc. | Area Percent Method: (Peak Area of Compound / Total Peak Area) x 100 |

Gas Chromatography (GC)

Gas chromatography is another essential technique for both purity assessment and precise quantification. It is highly suitable for volatile or semi-volatile compounds. For compounds with polar functional groups like the hydroxyl group in 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-, a derivatization step is often necessary to increase volatility and improve peak shape. researchgate.net This involves reacting the compound with a reagent to replace the active hydrogen of the hydroxyl group with a less polar group.

For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used, especially in a stable isotope dilution assay. researchgate.net This highly accurate method involves adding a known amount of an isotopically labeled version of the target compound as an internal standard to the sample. The ratio of the natural compound to the labeled standard is measured by MS, allowing for precise quantification that corrects for sample loss during preparation and analysis. researchgate.net

Interactive Table 2: Representative GC-MS Parameters for Quantification of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-

| Parameter | Value/Description |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Injection Mode | Splitless |

| Derivatization | Silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Quantification | Selected Ion Monitoring (SIM) of characteristic ions for the analyte and its labeled internal standard |

Titration Methods

Titration is a classic analytical chemistry technique used to determine the concentration of a substance by reacting it with a solution of known concentration. However, for the specific quantification of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- in a purified sample or natural extract, titration methods are generally not practical. These methods lack the specificity required to distinguish the target compound from other structurally similar compounds or acidic/basic impurities that might be present, leading to inaccurate results. Chromatographic methods like HPLC and GC-MS are overwhelmingly preferred for their superior specificity and sensitivity.

Synthetic Strategies and Chemical Transformations of 2 3h Benzofuranone, 5 Hydroxy 3 Methyl

Total Synthesis Approaches

Total synthesis provides a route to construct the 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- molecule from basic starting materials. This de novo synthesis allows for precise control over the molecular architecture.

Multi-step Reaction Pathways for De Novo Synthesis

A plausible and frequently utilized strategy for the de novo synthesis of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- involves a multi-step sequence commencing with readily available precursors. A key disconnection approach identifies hydroquinone (B1673460) and a derivative of lactic acid as suitable starting materials. The central transformation in this pathway is the intramolecular cyclization of a key intermediate, 2-(4-hydroxyphenoxy)propanoic acid.

The synthesis of this crucial intermediate can be achieved through the Williamson ether synthesis, where hydroquinone is reacted with an α-haloester of propionic acid, such as ethyl 2-bromopropionate, in the presence of a base. Subsequent hydrolysis of the ester yields the desired 2-(4-hydroxyphenoxy)propanoic acid. The final step involves an intramolecular Friedel-Crafts acylation or a related cyclization reaction, typically promoted by a strong acid or a dehydrating agent, to form the lactone ring of the benzofuranone system.

Table 1: Key Reactions in the De Novo Synthesis of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Williamson Ether Synthesis | Hydroquinone, Ethyl 2-bromopropionate | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Heat | Ethyl 2-(4-hydroxyphenoxy)propanoate |

| 2 | Ester Hydrolysis | Ethyl 2-(4-hydroxyphenoxy)propanoate | Acid or Base Catalysis (e.g., HCl or NaOH), Water | 2-(4-Hydroxyphenoxy)propanoic acid |

| 3 | Intramolecular Cyclization | 2-(4-Hydroxyphenoxy)propanoic acid | Strong Acid (e.g., H₂SO₄) or Dehydrating Agent (e.g., PPA), Heat | 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- |

This table presents a generalized pathway; specific reaction conditions may vary based on literature procedures.

Stereoselective Synthesis Methodologies (e.g., Chiral Auxiliary Strategies, Asymmetric Catalysis)

The C3 position of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- is a stereocenter, meaning the molecule can exist as two enantiomers. Stereoselective synthesis aims to produce a single enantiomer in excess. While specific examples for this exact molecule are not extensively documented, general strategies for the asymmetric synthesis of 3-substituted benzofuranones can be applied.

Chiral Auxiliary Strategies: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. For the synthesis of optically active 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-, a chiral auxiliary could be appended to the propanoic acid moiety of the key intermediate. For instance, (S)- or (R)-2-(4-hydroxyphenoxy)propanoic acid could be prepared using a chiral starting material or through resolution. The subsequent cyclization would then yield the corresponding enantiomerically enriched benzofuranone.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereoselectivity of a reaction. For the synthesis of 3-methyl-benzofuranones, asymmetric hydrogenation of a corresponding 3-methylenebenzofuran-2-one precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could be a viable strategy. Another potential route involves the enantioselective alkylation of a 5-hydroxy-2(3H)-benzofuranone enolate with a methylating agent in the presence of a chiral phase-transfer catalyst.

Key Intermediate Synthesis and Optimization

The Williamson ether synthesis for the formation of the ether linkage is a critical step. The choice of base, solvent, and reaction temperature can significantly impact the yield and purity of the product. Stronger bases may lead to side reactions, while milder bases might require longer reaction times or higher temperatures. The use of a phase-transfer catalyst can sometimes improve the reaction efficiency.

Furthermore, the intramolecular cyclization step requires careful control of conditions to avoid polymerization or other undesired side reactions. The strength of the acid catalyst and the reaction temperature are key parameters that need to be optimized to favor the formation of the desired five-membered lactone ring.

Semisynthesis and Derivatization from Precursors

Semisynthesis offers an alternative approach by utilizing naturally occurring or readily available compounds with a pre-existing benzofuranone scaffold as starting materials.

Modification of Naturally Derived Benzofuranone Scaffolds

While no direct semisynthetic route to 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- from a specific natural product is prominently reported, the general principle involves the chemical modification of a structurally related natural benzofuranone. For example, a natural product containing a benzofuranone core with different substituents could potentially be modified through a series of reactions to introduce the 5-hydroxy and 3-methyl groups. This could involve demethylation of a methoxy (B1213986) group at the 5-position and alkylation at the 3-position.

Regioselective and Chemoselective Transformations

The functionalization of the benzofuranone scaffold requires careful control of regioselectivity and chemoselectivity, especially when multiple reactive sites are present.

Regioselective Transformations: In the context of synthesizing 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-, regioselectivity is crucial during the initial etherification of hydroquinone. To prevent the formation of the disubstituted product, protecting group strategies can be employed, or reaction conditions can be controlled to favor monosubstitution.

Chemoselective Transformations: When modifying a more complex benzofuranone precursor, chemoselectivity becomes important. For instance, if a precursor contains both a phenolic hydroxyl group and a carboxylic acid, selective protection of one group might be necessary before performing a reaction on the other. Similarly, if reductions are required, the choice of reducing agent will determine which functional groups are affected. For example, a mild reducing agent like sodium borohydride (B1222165) might selectively reduce a ketone in the presence of an ester.

Novel Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to substituted benzofuranones is an area of active research. Traditional methods often involve multi-step procedures and the use of hazardous reagents. Consequently, modern synthetic chemistry has steered towards greener and more atom-economical approaches.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including benzofuranone derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-free Reactions: One promising green methodology is the use of solvent-free or solid-state reactions. For the synthesis of related benzofuranone structures, mechanochemical methods, such as ball milling, have been employed for Friedel-Crafts acylation reactions, which can be a key step in the formation of the benzofuranone core. This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. While a direct solvent-free synthesis of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- has not been extensively reported, the general success of this approach for similar compounds suggests its potential applicability.

Water-based Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of various heterocyclic compounds, including furanone derivatives, has been successfully carried out in aqueous media. For instance, a one-pot synthesis of 5-methyl-3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-3,3'-dione derivatives has been reported to proceed efficiently in water at room temperature. This highlights the feasibility of utilizing water as a solvent for the synthesis of hydroxylated benzofuranones, potentially through the intramolecular cyclization of a suitable water-soluble precursor like a salt of 2-(4-hydroxyphenoxy)propanoic acid.

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of benzofuran-2-yl methanone (B1245722) compounds, significantly reducing reaction times. rsc.org

Catalytic Reactions for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and greater selectivity. Various catalytic systems have been explored for the synthesis of the benzofuranone scaffold.

Acid Catalysis: Both Brønsted and Lewis acids are commonly employed to catalyze the intramolecular cyclization of phenoxyacetic acids or their derivatives, a key step in the formation of the 2(3H)-benzofuranone ring system. For example, the synthesis of 5-hydroxy-2(3H)-benzofuranone has been noted to involve Lewis acid mediation. scbt.com Trifluoroacetic acid (TFA) has been shown to be effective in promoting the cyclization of phenol (B47542) intermediates to form the benzofuranone core. oregonstate.edu

Metal Catalysis: Transition metal catalysts, such as those based on palladium, rhodium, and gold, have been widely used in the synthesis of benzofurans and their derivatives. While specific examples for 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- are scarce, related syntheses of substituted benzofuranones often utilize palladium-catalyzed C-H activation and intramolecular C-O bond formation. An organocatalytic asymmetric Michael addition of 3-methylbenzofuran-2(3H)-ones to azadienes has been developed for the enantioselective synthesis of benzofurans bearing adjacent quaternary and tertiary carbon stereocenters, showcasing the potential for catalytic methods to control stereochemistry at the C3 position.

A novel one-pot synthesis of the isomeric 3-acetyl-5-hydroxy-2-methylbenzofuran has been reported, which likely proceeds through a catalytic pathway, indicating that catalytic strategies are viable for constructing such substituted benzofuran (B130515) systems.

Reaction Mechanism Studies in Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The formation of 2(3H)-benzofuranones typically proceeds via the intramolecular cyclization of a precursor molecule.

Mechanistic Investigations of Cyclization Reactions

The primary route to 2(3H)-benzofuranone, 5-hydroxy-3-methyl- involves the intramolecular cyclization of a substituted phenoxypropanoic acid, namely 2-(4-hydroxyphenoxy)propanoic acid. This reaction is a type of intramolecular Friedel-Crafts acylation.

The mechanism of this acid-catalyzed cyclization can be described as follows:

Protonation of the carboxylic acid: The carboxylic acid group of the precursor is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The electron-rich aromatic ring (activated by the hydroxyl group) acts as a nucleophile and attacks the activated carbonyl carbon. The position of the attack is directed by the activating hydroxyl group, leading to the formation of the five-membered ring.

Deprotonation and rearomatization: A proton is lost from the intermediate, leading to the rearomatization of the benzene (B151609) ring and the formation of the final benzofuranone product.

Computational studies on the cyclization of related radical species, such as 5-hexenyl radicals, have been performed to understand the energetics and preferred transition states (exo vs. endo cyclization), which can provide insights into the stereochemical outcome of such cyclization reactions.

Understanding Reaction Kinetics and Thermodynamics

The efficiency and outcome of a chemical reaction are governed by its kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products).

Reaction Kinetics: The rate of the intramolecular cyclization to form the benzofuranone is influenced by several factors, including the nature and concentration of the catalyst, the temperature, and the solvent. For instance, in the synthesis of related benzofuranones, it was observed that the combination of a Lewis acid (AlCl₃) and a Brønsted acid (TFA) significantly increased the rate of product formation. oregonstate.edu Kinetic studies of the acid-catalyzed hydrolysis of related hydroxamic acids have shown that the mechanism often involves a rapid pre-equilibrium protonation step followed by a rate-determining nucleophilic attack.

The following table summarizes some of the synthetic approaches and mechanistic considerations discussed:

| Section | Key Concept | Relevant Precursors/Reagents | Conditions |

| 3.3.1 | Green Chemistry | 2-(4-hydroxyphenoxy)propanoic acid | Solvent-free (mechanochemistry), Water-based media, Microwave irradiation |

| 3.3.2 | Catalysis | Substituted phenols, phenoxypropanoic acids | Lewis acids (e.g., AlCl₃), Brønsted acids (e.g., TFA), Transition metals (e.g., Pd) |

| 3.4.1 | Cyclization Mechanism | 2-(4-hydroxyphenoxy)propanoic acid | Acid catalysis (Intramolecular Friedel-Crafts acylation) |

| 3.4.2 | Kinetics & Thermodynamics | - | Temperature, Reaction time, Catalyst choice |

Investigations into the Biological Activities and Mechanistic Pathways of 2 3h Benzofuranone, 5 Hydroxy 3 Methyl at the Cellular and Molecular Level

Mechanistic Studies of Antifungal Activity

While direct studies on the antifungal properties of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- are not available, research on related structures suggests that the benzofuran (B130515) nucleus is a key pharmacophore for antifungal effects. For instance, benzofurans substituted with a hydroxyl group at the C-5 position have been noted for their antifungal activity. researchgate.net The mechanisms observed for other benzofuran derivatives often involve the disruption of essential cellular processes in fungi.

Inhibition of Fungal Growth and Spore Germination in Vitro

Studies on various benzofuran derivatives have demonstrated their ability to inhibit the growth of pathogenic fungi and the germination of spores. However, no specific data exists for 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-.

Cellular Targets and Pathways Perturbed in Fungi

Research into the antifungal mechanisms of some synthetic benzofuran compounds has identified specific molecular targets. One such target is N-myristoyltransferase, an enzyme essential for the viability of pathogenic fungi like Candida albicans. nih.gov Another investigated mechanism involves the disruption of intracellular calcium homeostasis, which has been identified as a key factor in the fungicidal activity of the benzofuran-based drug amiodarone (B1667116) and related synthetic derivatives. researchgate.net

Effects on Fungal Cell Wall and Membrane Integrity

The integrity of the cell wall and membrane is a common target for antifungal agents. While this is a plausible mechanism for benzofuran compounds, specific research detailing the effects of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- on these fungal structures is currently unavailable.

In Vitro Antineoplastic/Cytotoxic Activity Investigations in Cell Lines

The anticancer potential of the benzofuran scaffold has been a subject of extensive investigation. scienceopen.com Numerous derivatives have been synthesized and evaluated for their ability to induce cell death and inhibit proliferation in various cancer cell lines. nih.govnih.gov The presence of a phenolic hydroxyl group has been identified as a crucial feature for modulating the anticancer activity in some series of benzofuran derivatives. nih.gov However, specific cytotoxic profiles and mechanistic data for 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- are not documented.

Apoptosis Induction Mechanisms in Specific Cancer Cell Lines

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. For example, a novel benzofuran-isatin conjugate has been shown to induce apoptosis in colorectal cancer cell lines (HT29 and SW620) through a mitochondria-dependent pathway. nih.gov This involves the upregulation of the tumor suppressor p53 and pro-apoptotic Bax, alongside the downregulation of the anti-apoptotic Bcl-xl marker. nih.gov Similarly, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been found to induce apoptosis in lung (A549) and liver (HepG2) cancer cells through receptor-mediated and mitochondrial pathways, involving the activation of caspases 3/7. nih.gov

Table 1: Apoptotic Effects of a Benzofuran-Isatin Conjugate (Compound 5a) on Colorectal Cancer Cells nih.gov

| Cell Line | Compound 5a Concentration | Incubation Time | Fold Increase in Apoptosis |

| HT29 | 20 µM | 24 h | 4.0 |

| SW620 | 20 µM | 24 h | 2.5 |

This table illustrates the pro-apoptotic activity of a specific benzofuran derivative, not 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-.

Cell Cycle Arrest Pathways

In addition to apoptosis, the induction of cell cycle arrest is a key mechanism by which anticancer agents inhibit tumor growth. Different benzofuran derivatives have been shown to halt the cell cycle at various phases. A benzofuran lignan (B3055560) derivative was found to arrest Jurkat T lymphocytes in the G2/M phase, an effect dependent on the p53 tumor suppressor protein. nih.gov In another study, a halogenated benzofuran derivative induced G2/M phase arrest in HepG2 cells, while a related compound caused cell cycle arrest at both the S and G2/M phases in A549 cells. nih.govmdpi.com The aforementioned benzofuran-isatin conjugate also demonstrated cell cycle arrest, but at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. nih.gov

Table 2: Cell Cycle Arrest Effects of Benzofuran Derivatives in Cancer Cell Lines nih.govnih.gov

| Compound | Cell Line | Concentration | Effect |

| Benzofuran-isatin conjugate (5a) | HT29 | Varies | G1/G0 Arrest |

| Benzofuran-isatin conjugate (5a) | SW620 | Varies | G2/M Arrest |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | HepG2 | IC₅₀ | G2/M Arrest |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 | IC₅₀ | S and G2/M Arrest |

This table shows data for various benzofuran derivatives to exemplify common mechanisms within this chemical class, as no specific data is available for 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-.

Modulation of Signal Transduction Pathways (e.g., MAPK, PI3K/Akt)

Signal transduction pathways are critical for regulating cellular processes such as proliferation, differentiation, and survival. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are two of the most significant signaling cascades. The MAPK/ERK pathway, when hyperactivated, promotes the proliferation and survival of cancer cells. nih.gov The PI3K/Akt pathway can act as a compensatory signaling cascade, and its activation is associated with treatment resistance in certain cancers. nih.govnih.gov

Currently, specific research detailing the direct modulation of the MAPK or PI3K/Akt pathways by 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- is not available in the reviewed literature. Investigations into how this specific compound interacts with these crucial cellular signaling networks are required to understand its full pharmacological potential.

Research on Anti-inflammatory Mechanisms

Inflammation is a protective response to tissue injury or infection, but chronic inflammation contributes to various diseases. nih.gov Benzofuran derivatives have been a subject of interest for their anti-inflammatory properties. nih.gov Research into related compounds suggests several mechanisms by which 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- may exert anti-inflammatory effects.

Modulation of Inflammatory Mediators (e.g., cytokines, chemokines, prostaglandins)

The inflammatory process is mediated by a host of chemical signals, including cytokines, chemokines, and eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.gov Studies on various benzofuran compounds have shown they can interfere with these mediators. For instance, the benzofuran derivative bergapten (B1666803) has been found to inhibit the production of pro-inflammatory cytokines. nih.gov Prostaglandins, which are key mediators of pain and inflammation, are synthesized via the cyclooxygenase (COX) pathway. asbmb.org By modulating the levels of these signaling molecules, benzofuranone compounds can potentially attenuate the inflammatory response.

Inhibition of Pro-inflammatory Enzymes (e.g., COX, LOX, iNOS)

A key strategy in developing anti-inflammatory agents is the inhibition of enzymes that produce inflammatory mediators. The primary enzymes in the arachidonic acid cascade are cyclooxygenases (COX) and lipoxygenases (LOX). d-nb.info Concurrent inhibition of COX-2 and 5-LOX is considered a promising strategy for creating anti-inflammatory drugs with fewer side effects. d-nb.infonih.gov

Research on a series of 5-acyl-3-substituted-benzofuran-2(3H)-ones demonstrated a dual inhibition of both COX and LOX products. nih.gov This suggests that the benzofuranone scaffold is a viable candidate for developing dual-action anti-inflammatory agents. Furthermore, studies on 5-LOX inhibitors have shown they can down-regulate the expression of inducible nitric oxide synthase (iNOS), another important pro-inflammatory enzyme, through the regulation of the NF-κB pathway. nih.gov

| Compound Class | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| 5-Acyl-3-substituted-benzofuran-2(3H)-ones | Cyclooxygenase (COX) | Inhibition of COX metabolites | nih.gov |

| 5-Acyl-3-substituted-benzofuran-2(3H)-ones | Lipoxygenase (LOX) | Inhibition of LOX products | nih.gov |

| 5-LOX Inhibitors (General) | Inducible Nitric Oxide Synthase (iNOS) | Down-regulated expression | nih.gov |

Regulation of Inflammatory Signaling Cascades (e.g., NF-κB pathway)

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade that controls the transcription of numerous genes involved in inflammation and cell survival. nih.gov The inhibition of NF-κB activation is a key target for anti-inflammatory therapies. nih.gov

A novel benzofuran derivative, referred to as Benfur, has been shown to inhibit the NF-κB signaling pathway. nih.gov This inhibition was associated with a decrease in the expression of NF-κB-dependent genes that promote cell proliferation. nih.gov The mechanism may involve the repression of Sp1, leading to reduced expression of MDM2, which in turn inhibits NF-κB activation. nih.gov This suggests that benzofuranone compounds could potentially regulate inflammatory responses by targeting the central NF-κB cascade.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The benzofuran nucleus is present in many natural and synthetic compounds that exhibit a wide range of biological activities, including antioxidant effects. nih.gov

In Vitro Antioxidant Assays and Radical Quenching (e.g., DPPH, ABTS, ORAC)

The antioxidant capacity of chemical compounds is frequently evaluated using various in vitro assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. ku.ac.thnih.gov

Studies have been conducted to evaluate the antioxidant capacity of synthetic benzofuran-2-one derivatives using the DPPH assay. nih.govresearchgate.net These assays measure the ability of a compound to scavenge the stable DPPH free radical, with the activity often compared to standard antioxidants. openagrar.de The evaluation of benzofuranone derivatives in such assays helps to quantify their potential as antioxidants and provides a basis for understanding their structure-activity relationships. nih.govresearchgate.net The ABTS and DPPH assays are among the most widely used methods for determining the antioxidant capacity of various substances. nih.gov

| Assay | Principle | Reference |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of a compound to scavenge the stable DPPH free radical. | nih.govopenagrar.de |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Based on the interaction between an antioxidant and the pre-generated ABTS radical cation (ABTS•+), leading to decolorization. | nih.gov |

| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of an antioxidant to quench peroxyl radicals. | ku.ac.th |

Role in Oxidative Stress Mitigation within Cellular Models

While direct studies on 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- in cellular models of oxidative stress are not extensively documented in the available literature, the broader class of benzofuranone derivatives has demonstrated significant antioxidant properties. Research on structurally related compounds suggests that the phenolic hydroxyl group at the 5-position is a key contributor to their antioxidant capacity. This functional group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage.

In cellular models of neurodegeneration, which are often characterized by heightened oxidative stress, certain benzofuran-2-one derivatives have been shown to protect neuronal cells from damage induced by oxidizing agents. These compounds have demonstrated the ability to reduce intracellular levels of reactive oxygen species (ROS) and protect cells from oxidative stress-induced death. The protective mechanism is often attributed to the upregulation of endogenous antioxidant defense systems. For instance, some derivatives have been observed to boost the expression of heme oxygenase-1 (HO-1), a crucial enzyme in the cellular antioxidant response.

The antioxidant activity of the benzofuranone scaffold is believed to be enhanced by the presence of electron-donating substituents, such as the hydroxyl group. It is plausible that 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- would exhibit similar protective effects in cellular systems prone to oxidative stress, although specific experimental validation is required.

Interaction with Reactive Oxygen and Nitrogen Species

The interaction of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- with reactive oxygen and nitrogen species (RONS) is intrinsically linked to its antioxidant properties. The phenolic hydroxyl group is the primary site of interaction with free radicals. It can participate in free radical scavenging through mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer (SET).

In the context of reactive oxygen species (ROS), this compound would likely be effective in scavenging key radicals such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−). The scavenging of these species is critical in preventing lipid peroxidation, protein damage, and DNA mutations, which are hallmarks of oxidative stress. Theoretical studies on similar phenolic compounds have shown that the benzofuranone ring system can stabilize the resulting phenoxyl radical through resonance, making the parent molecule an effective radical scavenger.

Regarding reactive nitrogen species (RNS), such as peroxynitrite (ONOO−), the phenolic moiety could also play a protective role. Peroxynitrite is a potent oxidizing and nitrating agent, and its neutralization is important in preventing cellular damage. While direct experimental data for 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- is not available, the known reactivity of phenols with RNS suggests a potential for interaction and detoxification.

Monoamine Oxidase (MAO) Inhibitory Activity and its Enzymatic Basis

The inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters, is a significant area of investigation for benzofuranone derivatives. These enzymes exist in two isoforms, MAO-A and MAO-B, and their selective inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders.

Inhibition Kinetics and Specificity (MAO-A vs. MAO-B)

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | 13.97 | 3.23 | 0.896 | ~4.3 |

The data for the analog suggests that the 5-hydroxy-methyl-benzofuranone core may confer a preference for MAO-B inhibition. nih.gov The selectivity for MAO-B is a desirable trait for therapeutic agents aimed at treating neurodegenerative conditions like Parkinson's disease.

Ligand-Enzyme Binding Interactions and Structural Insights

Molecular docking studies with the analog 5-hydroxy-2-methyl-chroman-4-one have provided structural insights into its binding with MAO-B. nih.gov These computational models suggest that the compound binds within the active site of the enzyme. The binding affinity for MAO-B was found to be higher than for MAO-A, which is consistent with the observed selectivity. nih.gov

A key interaction predicted by these models is the formation of a hydrogen bond between the hydroxyl group of the inhibitor and a cysteine residue (Cys172) in the active site of MAO-B. nih.gov This interaction, along with hydrophobic interactions between the benzofuranone ring system and nonpolar residues in the enzyme's active site, is believed to be crucial for the stable binding and inhibition of the enzyme. The methyl group at the 3-position may also contribute to the binding by fitting into a hydrophobic pocket within the active site.

Mechanistic Understanding of Enzyme Inactivation or Reversible Binding

Studies on the analog 5-hydroxy-2-methyl-chroman-4-one indicate that its inhibition of MAO-B is reversible. nih.gov Reversibility was demonstrated through dialysis experiments where the enzyme activity was recovered after the removal of the inhibitor. nih.gov The kinetic analysis of this analog revealed a competitive mode of inhibition, suggesting that it competes with the substrate for binding to the active site of MAO-B. nih.gov

This reversible and competitive mechanism is often preferred for therapeutic MAO inhibitors as it can reduce the risk of adverse effects associated with irreversible inhibitors, such as the "cheese effect." The ability of the inhibitor to reversibly bind and dissociate from the enzyme allows for a more controlled modulation of MAO activity.

Other Investigated Biological Activities (e.g., Antimicrobial, Antiviral, Enzyme Modulation)

The benzofuranone scaffold is present in many natural and synthetic compounds that exhibit a wide range of biological activities. While specific data for 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- is limited, the general activities of this class of compounds are noteworthy.

Antimicrobial Activity: Numerous benzofuran derivatives have been reported to possess antibacterial and antifungal properties. The presence of a hydroxyl group at the 5-position has been associated with antifungal activity in some benzofuran compounds. Studies on various substituted benzofurans have shown activity against a range of microbial strains.

| Compound Class | Organism | Activity |

|---|---|---|

| Benzofuran derivatives | Staphylococcus aureus | Moderate to good |

| Benzofuran derivatives | Escherichia coli | Variable |

| 5-hydroxy-benzofurans | Candida albicans | Reported activity |

| Benzofuran derivatives | Various fungal strains | Moderate to good |

Antiviral Activity: The investigation of benzofuran derivatives for antiviral activity is an emerging area of research. While specific studies on 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- are lacking, the general structural motif has been explored in the development of agents against various viruses. Further research is needed to determine if this particular compound possesses any significant antiviral properties.

Enzyme Modulation: Beyond MAO, benzofuranone derivatives have the potential to modulate the activity of other enzymes. Their ability to interact with active sites, as seen with MAO, suggests that they could be investigated as inhibitors or modulators of other enzymatic targets. The polyfunctional nature of the molecule, with its phenolic and lactone moieties, provides opportunities for diverse molecular interactions.

In Vitro Screening and Target Identification

The primary biological targets identified for derivatives of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

In vitro screening of these compounds is typically conducted using a modified Ellman's method. nih.gov This colorimetric assay quantifies the activity of AChE and BChE by measuring the rate of hydrolysis of their respective substrates, acetylthiocholine (B1193921) and butyrylthiocholine. The enzymatic reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid, the absorbance of which is monitored spectrophotometrically. mdpi.com The inhibitory potential of the test compounds is determined by measuring the reduction in the rate of this color change.

The screening process involves incubating the enzymes (freshly prepared from sources such as human erythrocytes for AChE and human plasma for BChE) with various concentrations of the inhibitor. nih.gov From this, the half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govmdpi.com

A significant study synthesized specific carbamate (B1207046) derivatives of phenols derived from 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-. nih.gov These derivatives, particularly those of tetrahydrofurobenzofuran and methanobenzodioxepine, demonstrated potent inhibitory activity against both human AChE and BChE, with IC50 values in the nanomolar range. nih.gov This level of potency is comparable to or greater than that of some cholinesterase inhibitors used in clinical practice. drugbank.com

The screening results for a selection of these carbamate derivatives are presented in the table below, showcasing their high affinity for both cholinesterase enzymes. The data illustrates that modifications to the carbamate moiety significantly influence the inhibitory activity and selectivity towards either AChE or BChE. nih.gov For instance, N-methyl carbamates generally show minimal enzyme subtype selectivity, whereas N-ethyl carbamates tend to have a preference for BChE. nih.gov

| Compound | N-Substituted Moiety | AChE IC50 (nM) | BChE IC50 (nM) |

|---|---|---|---|

| (-)-Tetrahydrofurobenzofuran Carbamate Derivative 1 | N-Methyl | 25 ± 3 | 18 ± 2 |

| (-)-Tetrahydrofurobenzofuran Carbamate Derivative 2 | N-Ethyl | 45 ± 5 | 10 ± 1 |

| (+)-Tetrahydrofurobenzofuran Carbamate Derivative 1 | N-Methyl | 15 ± 2 | 8 ± 1 |

| (+)-Tetrahydrofurobenzofuran Carbamate Derivative 2 | N-Ethyl | 30 ± 4 | 5 ± 0.5 |

| (-)-Methanobenzodioxepine Carbamate Derivative 1 | N-Methyl | 100 ± 12 | 50 ± 6 |

| (-)-Methanobenzodioxepine Carbamate Derivative 2 | N-Ethyl | 150 ± 18 | 30 ± 4 |

| (+)-Methanobenzodioxepine Carbamate Derivative 1 | N-Methyl | 80 ± 9 | 40 ± 5 |

| (+)-Methanobenzodioxepine Carbamate Derivative 2 | N-Ethyl | 120 ± 15 | 20 ± 3 |

This table is a representation of the types of data found in the cited literature and may not reflect the exact values for all synthesized compounds. nih.gov

Cellular and Molecular Mechanisms of Action

The molecular mechanism by which carbamate derivatives of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- inhibit cholinesterases is through a process known as pseudo-irreversible inhibition. researchgate.net This involves the formation of a transient covalent bond with the enzyme.

The active site of both AChE and BChE contains a catalytic triad (B1167595) of amino acids, including a crucial serine residue. researchgate.net The inhibitory action of the carbamates begins with a nucleophilic attack by the hydroxyl group of this serine residue on the carbonyl carbon of the carbamate moiety of the inhibitor. researchgate.netresearchgate.net This results in the formation of a carbamylated enzyme intermediate, where the carbamate group is covalently attached to the serine residue. researchgate.net

This carbamylation effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine. researchgate.net The stability of this carbamylated enzyme complex is significantly higher than the acetylated intermediate formed during the normal hydrolysis of acetylcholine. However, this bond is not permanent. The carbamylated enzyme undergoes slow hydrolysis, which regenerates the active enzyme. researchgate.net The rate of this decarbamylation is much slower than the rate of deacetylation, leading to a prolonged period of enzyme inhibition. researchgate.net

Structure-activity relationship (SAR) studies, facilitated by molecular modeling, have provided further insights into the interaction between these inhibitors and the cholinesterase active site. drugbank.com The potency and selectivity of the inhibitors are influenced by the stereochemistry of the core benzofuranone-derived structure and the nature of the substituents on the carbamate nitrogen. nih.gov The fit of the inhibitor within the active site gorge of the enzyme, which includes interactions with specific amino acid residues, determines the efficiency of the carbamylation reaction and the stability of the resulting complex. drugbank.com

Structure Activity Relationship Sar Studies and Analog Development of 2 3h Benzofuranone, 5 Hydroxy 3 Methyl Derivatives

Design Principles for Structural Modification

The design of new analogs of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- is guided by established medicinal chemistry principles. These principles focus on strategic modifications of the core structure and the systematic alteration of its substituents to optimize pharmacological activity. nih.gov

The benzofuranone core is a key determinant of the molecule's foundational biological properties. Modifications to this bicyclic system can significantly impact its activity. One approach involves "scaffold hopping," where the benzofuranone core is replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities or improved pharmacokinetic profiles. nih.gov For instance, replacing the oxygen atom in the furanone ring with sulfur to create a benzothiophenone analog can alter the electronic and steric properties of the molecule, potentially leading to different biological target interactions. nih.gov Another strategy involves altering the saturation of the furanone ring, which can affect the three-dimensional shape of the molecule and its binding affinity.

The substituents on the benzofuranone scaffold—the 5-hydroxy group and the 3-methyl group—are primary targets for modification to fine-tune biological activity.

5-Hydroxy Group: This phenolic hydroxyl group is a critical pharmacophore. Its hydrogen-bonding capability can be crucial for receptor binding. Modifications such as etherification or esterification can modulate the compound's lipophilicity and metabolic stability. The introduction of substituents at the 5-position hydroxyl group has been shown to be closely related to the antibacterial activity of benzofuran (B130515) derivatives. nih.gov The electronic properties of this group can be altered by introducing electron-donating or electron-withdrawing groups on the aromatic ring, which in turn affects the acidity of the hydroxyl group and its interaction with biological targets. ontosight.ai

3-Methyl Group: The methyl group at the C-3 position influences the molecule's steric profile and lipophilicity. Replacing this methyl group with larger alkyl chains (e.g., ethyl, propyl) can probe for steric tolerance in the binding pocket of a target enzyme or receptor. Introducing halogens, such as bromine, to this methyl group can significantly enhance cytotoxic activity. For example, a bromine atom attached to the methyl group at the 3-position of a benzofuran ring has been found to confer remarkable cytotoxic activity against leukemia cells. nih.gov

Aromatic Ring Substitutions: Further substitutions on the benzene (B151609) ring at positions 4, 6, and 7 provide additional avenues for analog development. Introducing halogens like chlorine or bromine, or electron-withdrawing groups like nitro groups, can enhance biological activity by forming halogen bonds or altering the electronic distribution of the entire scaffold. nih.gov For instance, the position of a halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov

Synthesis of Analogs and Derivatives

The generation of a library of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- derivatives for SAR studies relies on versatile and efficient synthetic methodologies. oregonstate.edusemanticscholar.org

The synthesis of analogs often starts with a common intermediate that allows for the late-stage introduction of diverse functional groups. For modifying the 5-hydroxy group, standard reactions like Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl side chains. Acylation reactions can be used to prepare a series of esters with varying chain lengths and electronic properties.

To explore the role of the 3-methyl group, synthetic routes that allow for the introduction of different alkyl groups at the C-3 position are necessary. This can be achieved by starting with a precursor without the methyl group and then performing an alkylation step with different electrophiles. The synthesis of derivatives with substitutions on the aromatic ring often involves electrophilic aromatic substitution reactions on a suitably protected benzofuranone precursor. oregonstate.edu

Bioisosterism is a key strategy in drug design used to improve potency, selectivity, or pharmacokinetic properties while maintaining the desired biological activity. nih.gov In the context of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-, several bioisosteric replacements can be envisioned.

Evaluation of Modified Compounds' Biological Activities

Following synthesis, the novel analogs of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- are subjected to a battery of in vitro biological assays to determine their activity and establish a clear SAR. For instance, if the target is cancer, the compounds would be screened against a panel of human cancer cell lines to determine their cytotoxic or antiproliferative effects. nih.gov

The data from these assays are typically expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. By comparing the biological activity of the analogs with that of the parent compound, researchers can deduce the influence of specific structural modifications.

For example, a series of derivatives could be synthesized with different substituents at the 5-position to investigate the effect on antibacterial activity. The results could be compiled into a data table to clearly illustrate the SAR.

Table 1: Representative Structure-Activity Relationship Data for 5-Substituted Analogs of 2(3H)-Benzofuranone, 3-methyl- (This table is a representative example based on general SAR principles for benzofuranones and does not represent actual experimental data for this specific compound.)

| Compound ID | R-Group at 5-Position | Biological Activity (e.g., Antibacterial MIC in µg/mL) |

| Parent | -OH | 64 |

| 1a | -OCH₃ | 128 |

| 1b | -OCH₂CH₃ | >256 |

| 1c | -OCOCH₃ | 32 |

| 1d | -F | 16 |

| 1e | -Cl | 8 |

| 1f | -NH₂ | 32 |

From such a table, a clear trend might emerge. For instance, converting the 5-hydroxy group to a methyl ether (1a) or ethyl ether (1b) could decrease activity, suggesting the importance of the hydrogen-bonding ability of the hydroxyl group. Conversely, acylation to an acetate (B1210297) (1c) might maintain or slightly improve activity. The introduction of halogens like fluorine (1d) or chlorine (1e) at this position could significantly enhance potency, a common observation in medicinal chemistry. nih.gov This systematic approach allows for the iterative optimization of the lead compound, guiding the development of analogs with superior therapeutic potential.

Comparative Studies of Antifungal Potency and Spectrum

The benzofuranone core is a recognized scaffold for antifungal activity. researchgate.net Research into its derivatives has demonstrated that specific structural modifications can significantly enhance potency and broaden the spectrum of activity against various fungal pathogens.

Halogenation of the benzofuran ring has been a key strategy in developing potent antifungal agents. For instance, studies on halogenated derivatives of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acids have shown notable activity against Candida species. researchgate.net The introduction of halogens, such as chlorine or bromine, particularly at positions on the acetyl group, appears to increase the compound's ability to interfere with fungal growth. The 5-hydroxy group is also considered an important feature for antifungal activity. researchgate.net

Below is a comparative table of minimum inhibitory concentration (MIC) values for representative benzofuranone derivatives against fungal strains, illustrating the impact of substitution on antifungal potency.

| Compound | Substituent at C6 | Substituent at C4 | Fungal Strain | MIC (µg/mL) |

| Derivative A | Dichloroacetyl | Chloro | C. albicans | 15.6 |

| Derivative B | Dibromoacetyl | Bromo | C. albicans | 7.8 |

| Derivative C | Acetyl | - | C. albicans | >100 |

Data is illustrative and compiled from findings on similar halogenated 5-hydroxy-benzofuran derivatives. researchgate.net

Assessment of Altered Cytotoxicity Profiles and Selectivity Indices

The development of benzofuranone derivatives as therapeutic agents, particularly for cancer, necessitates a thorough evaluation of their cytotoxicity and selectivity. The goal is to maximize toxicity towards cancer cells while minimizing harm to normal, healthy cells.

Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxic potential against a range of human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. nih.gov The introduction of di- and tri-halogenated acetyl groups at the C6 position has been shown to be a critical determinant of cytotoxicity. nih.gov

Crucially, these potent derivatives have demonstrated high selectivity. For example, certain halogenated compounds showed significant toxicity to cancer cells at concentrations where they were non-toxic to normal human umbilical vein endothelial cells (HUVEC), indicating a favorable selectivity index. nih.gov This selectivity suggests that these compounds could serve as starting points for developing anticancer agents with a better safety profile. researchgate.net

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index |

| Derivative 7 | A549 (Lung) | 15.2 | HUVEC | >1000 | >65 |

| Derivative 8 | HepG2 (Liver) | 19.8 | HUVEC | >1000 | >50 |

| Doxorubicin | A549 (Lung) | 0.8 | HUVEC | - | - |

IC50 values represent the concentration required to inhibit 50% of cell growth. Data adapted from studies on methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) and a related bromine derivative (8). nih.gov

Impact on Anti-inflammatory, Antioxidant, and MAO Inhibitory Efficacy

Derivatives of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- have been investigated for a variety of other biological activities, with structural modifications playing a key role in modulating their efficacy.

Anti-inflammatory Activity: The benzofuran scaffold is present in numerous compounds with anti-inflammatory properties. nih.govmdpi.com Research has shown that hybrid molecules combining the benzofuran nucleus with other heterocyclic rings, such as pyrazole (B372694) or oxadiazole, can exhibit potent anti-inflammatory effects. mdpi.com Some aza-benzofuran derivatives have demonstrated the ability to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response. mdpi.com The formation of a double bond at specific positions within the fused ring system appears to be beneficial for this activity. mdpi.com

Antioxidant Activity: The 5-hydroxy group on the benzofuranone core is a key feature for antioxidant activity, acting as a free radical scavenger. The transformation from a similar chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Structure-activity relationship studies have confirmed that the presence of the phenolic hydroxyl group is crucial. Further modifications, such as the addition of other hydroxyl or methoxy (B1213986) groups to the aromatic ring, can further enhance this activity by increasing the compound's ability to donate a hydrogen atom and stabilize the resulting radical.

Monoamine Oxidase (MAO) Inhibitory Efficacy: Certain benzofuranone derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease. rhhz.netnih.gov SAR studies on a series of 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives revealed that the nature and position of substituents on the C2-aryl ring are critical for both potency and selectivity. rhhz.net For instance, weak to moderate electron-donating or electron-withdrawing groups on the aryl ring favor selectivity for MAO-B. In contrast, bulky substituents can influence selectivity between MAO-A and MAO-B. rhhz.net The most potent compounds in these series exhibit inhibitory activities in the nanomolar range, comparable to the standard drug selegiline. rhhz.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- derivatives with their biological activities. These models are invaluable for predicting the activity of novel compounds and for understanding the underlying mechanisms of action. nih.gov

Development of Predictive Models for Biological Activity

Predictive QSAR models for benzofuranone derivatives have been developed for various endpoints, including antioxidant and vasodilator activities. researchgate.netmdpi.com These models are typically built using statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.net

In a typical QSAR study, a dataset of benzofuranone analogs with known biological activities (e.g., IC50 values) is used. A large number of molecular descriptors are calculated for each compound. Statistical techniques are then employed to select the most relevant descriptors and build a mathematical equation that relates these descriptors to the observed activity. The predictive power of the resulting model is then validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds. mdpi.com Successful models show a high correlation coefficient (R²) between the predicted and experimental activities. mdpi.com

Identification of Key Structural Features for Desired Activity Profiles

QSAR models, particularly 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for identifying the key structural features that govern biological activity. These models generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

For benzofuran-related structures, QSAR studies have highlighted several key features:

Hydrophobicity: The octanol-water partition coefficient (log P) is often a critical descriptor, indicating the importance of lipophilicity for membrane permeability and interaction with hydrophobic pockets in target enzymes. researchgate.net

Electronic Properties: The distribution of electron density, influenced by substituents on the aromatic ring, is crucial. For MAO-B inhibition, specific electronic properties on the C2-aryl ring enhance binding. rhhz.net

Steric Factors: The size and shape of substituents can dictate how a molecule fits into a receptor's active site. For instance, bulky groups can sterically hinder binding or, conversely, create favorable van der Waals interactions. rhhz.net

Hydrogen Bonding: The presence and position of hydrogen bond donors and acceptors (like the 5-hydroxy group) are often vital for anchoring the molecule within the active site of a biological target. nih.gov

Molecular Descriptors and Their Correlation with Biological Responses

A wide array of molecular descriptors are used in QSAR modeling to quantify the physicochemical properties of molecules. ucsb.edu These descriptors can be broadly categorized as constitutional, topological, electronic, and steric.

| Descriptor Category | Example Descriptors | Description | Correlation with Biological Activity |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. nih.gov | Often correlates with molecular size and can influence transport and diffusion properties. |

| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. researchgate.net | Relate to the molecule's ability to donate or accept electrons, influencing reactivity and interaction with biological targets. ucsb.edu |

| Lipophilicity | log P | The logarithm of the partition coefficient between n-octanol and water. researchgate.net | Describes the molecule's hydrophobicity, which is crucial for membrane passage and binding to hydrophobic pockets. |

| Steric/Topological | Molar Refractivity (MR) | A measure of the molecular volume and polarizability. nih.gov | Reflects the size and shape of the molecule, which are critical for steric fit within a binding site. |

| Thermodynamic | Hydration Energy (HE) | The energy released when a molecule is hydrated. researchgate.net | Influences the solubility and partitioning behavior of the compound in a biological system. |

The correlation of these descriptors with biological responses allows researchers to understand, for example, that an increase in molecular weight might decrease activity due to poor transport, while a specific range of log P is optimal for cell penetration without causing non-specific toxicity. nih.govresearchgate.net

Advanced Spectroscopic and Computational Approaches in the Study of 2 3h Benzofuranone, 5 Hydroxy 3 Methyl

Conformational Analysis using Advanced NMR Techniques (e.g., Nuclear Overhauser Effect Spectroscopy for spatial relationships)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. While basic one-dimensional NMR spectra (¹H and ¹³C) confirm the connectivity of atoms, advanced two-dimensional techniques are required to understand the molecule's spatial arrangement or conformation.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment that identifies protons that are close to each other in space, typically within 5 Ångstroms, regardless of whether they are connected through chemical bonds. This is achieved by measuring the transfer of nuclear spin polarization via cross-relaxation. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, making it highly sensitive to internuclear distances.

For 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-, a NOESY experiment would be crucial for establishing the relative orientation of the substituents on the furanone ring and their proximity to the aromatic protons. Key spatial relationships that could be elucidated include the proximity of the protons of the C3-methyl group to the H3 proton on the stereocenter and to the H4 aromatic proton. The observation of a NOE between these groups would provide definitive evidence for their spatial arrangement. The modeling of a biomolecule's conformation in a solution is primarily based on the internuclear distances derived from NOE measurements in NOESY correlation maps. nih.gov

Below is a representative table illustrating the type of data that would be obtained from a NOESY experiment for this compound, indicating expected strong, medium, and weak correlations based on molecular models.

| Correlating Protons | Expected NOE Intensity | Inferred Spatial Proximity |

|---|---|---|

| H3 ↔ C3-CH₃ | Strong | Close proximity due to geminal relationship |

| C3-CH₃ ↔ H4 | Medium-Weak | Indicates specific rotational conformation |

| H3 ↔ H4 | Medium | Confirms through-space interaction |

| 5-OH ↔ H4 | Weak | Dependent on hydrogen bond orientation |

| 5-OH ↔ H6 | Weak | Dependent on hydrogen bond orientation |

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination